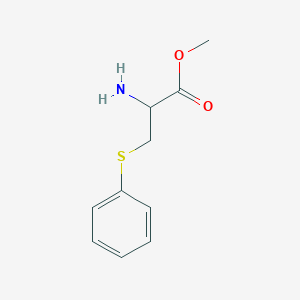

Methyl s-phenylcysteinate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H13NO2S |

|---|---|

Poids moléculaire |

211.28 g/mol |

Nom IUPAC |

methyl 2-amino-3-phenylsulfanylpropanoate |

InChI |

InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-14-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 |

Clé InChI |

RRKUHJHHNWZTDB-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C(CSC1=CC=CC=C1)N |

Origine du produit |

United States |

Synthetic Methodologies for Methyl S Phenylcysteinate and Analogues

Chemical Synthetic Routes

Sulfa-Michael Addition Strategies

The sulfa-Michael addition, a type of conjugate addition reaction, is a prominent method for the synthesis of S-substituted cysteine derivatives. This reaction involves the addition of a sulfur-based nucleophile (thiol) to an α,β-unsaturated carbonyl compound. nih.govmdpi.com

A key precursor for this strategy is methyl 2-acetamidoacrylate, which acts as the Michael acceptor. The reaction of a thiol, such as thiophenol, with methyl 2-acetamidoacrylate leads to the formation of the corresponding S-substituted cysteine derivative. mdpi.com This method is advantageous due to its atom economy and the direct formation of the desired carbon-sulfur bond.

Research has demonstrated the application of sulfa-Michael addition in the synthesis of various S-aryl-cysteine compounds. google.com For instance, the reaction of an aryl thiol with a serine derivative, where the hydroxyl group is converted into a suitable leaving group (like a halide, mesylate, or tosylate), in the presence of a base, yields the S-aryl cysteine. google.com To minimize the loss of stereochemical integrity, the reaction temperature is typically maintained between -5 °C and 35 °C. google.com

Organocatalyzed asymmetric sulfa-Michael additions have also emerged as a powerful tool for the enantioselective synthesis of chiral sulfur-containing compounds. nih.gov Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as non-covalent organocatalysts to promote enantioselective carbon-sulfur bond formation. pkusz.edu.cn These catalysts function as Brønsted bases, activating the thiol for addition to various electrophilic olefins with high enantioselectivity. pkusz.edu.cn

Table 1: Examples of Sulfa-Michael Addition Reactions for S-Substituted Cysteine Derivatives

| Thiol Nucleophile | Michael Acceptor | Catalyst/Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Thiophenol | Methyl 2-acetamidoacrylate | Base-catalyzed | Methyl N-acetyl-S-phenylcysteinate | Not specified | Racemic | mdpi.com |

| Aryl thiol | Serine derivative (with leaving group) | Base, optional phase transfer catalyst | S-aryl cysteine derivative | Not specified | Dependent on conditions | google.com |

| Trimethylammonium salt of 1-mercapto-o-carborane | Methyl 2-acetamidoacrylate | Toluene-H2O, reflux | Protected o-carboranyl-DL-cysteine | Good | Racemic | mdpi.com |

| Various thiols | Nitroolefins/Enones | Chiral N-heterocyclic carbene | Chiral β-thioketones/nitroalkanes | Up to 92% | Up to 96% | pkusz.edu.cn |

Approaches Utilizing Methyl 2-Acetamidoacrylate as a Synthon

Methyl 2-acetamidoacrylate is a versatile and widely used synthon in the synthesis of α-amino acids, including S-phenylcysteine derivatives. wikipedia.orgchemicalbook.comsigmaaldrich.com Its electrophilic double bond readily undergoes conjugate addition reactions with various nucleophiles, particularly thiols. wikipedia.org

The reaction of methyl 2-acetamidoacrylate with thiophenol is a direct and common method for preparing methyl N-acetyl-S-phenylcysteinate. This reaction typically proceeds under basic conditions, which facilitate the deprotonation of the thiol to form the more nucleophilic thiolate anion.

In addition to direct thiol addition, methyl 2-acetamidoacrylate can be involved in more complex reaction cascades. For instance, it has been used in the synthesis of o-carboranyl-DL-cysteine through a sulfa-Michael addition reaction. mdpi.com In this synthesis, the trimethylammonium salt of 1-mercapto-o-carborane was reacted with methyl 2-acetamidoacrylate in a biphasic system to afford the desired product. mdpi.com

The versatility of methyl 2-acetamidoacrylate extends to its use in the synthesis of various other amino acid derivatives. For example, its reaction with Grignard reagents in the presence of a catalyst can lead to the formation of α-amino esters. chemicalbook.com

Table 2: Reactions Involving Methyl 2-Acetamidoacrylate

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 2-acetamidoacrylate | Thiophenol | Base | Methyl N-acetyl-S-phenylcysteinate | wikipedia.org |

| Methyl 2-acetamidoacrylate | Trimethylammonium salt of 1-mercapto-o-carborane | Toluene-H2O, reflux | Protected o-carboranyl-DL-cysteine | mdpi.com |

| Methyl 2-acetamidoacrylate | Secondary amines, imidazole, pyrazole | Catalyst | β-Dialkylamino-α-alanine and β-(N-heteroaryl)-α-alanine derivatives | chemicalbook.com |

| Methyl 2-acetamidoacrylate | Grignard reagents | Catalyst | α-Amino esters | chemicalbook.com |

Heterocyclization Reactions for S-Substituted Systems

Heterocyclization reactions provide another important route to S-substituted systems, often leading to complex cyclic structures containing both sulfur and nitrogen atoms. These reactions can be particularly useful for synthesizing constrained analogues of cysteine and related compounds.

One common strategy involves the condensation of sulfur-containing amino acids, like L-cysteine, with aldehydes to form thiazolidine (B150603) rings. scielo.br This reaction creates a new asymmetric center, and the diastereoselectivity can be influenced by the reaction conditions. scielo.br Further reactions can then be carried out on the thiazolidine scaffold.

Another approach involves the reaction of 1,2-diaza-1,3-dienes with thiol derivatives. This can lead to the formation of 2,3-dihydro-1,4-thiazines and 1,4-benzothiazines through a 1,4-addition followed by an internal heterocyclization. researchgate.net When a chiral aminothiol (B82208) like L-cysteine ethyl ester hydrochloride is used, optically active thiazine (B8601807) derivatives can be obtained. researchgate.net

Domino reactions involving bromonitroalkenes and 1,3-dicarbonyl compounds, catalyzed by a bifunctional thiourea, can produce chiral tetrasubstituted 2,3-dihydrofurans. rsc.org While not directly producing S-phenylcysteine, this methodology highlights the power of heterocyclization in constructing complex chiral molecules. Similarly, 1,3-dipolar cycloaddition reactions of azomethine ylides with bromonitroalkenes can afford substituted tetrahydropyrroloisoquinolines, which can be further elaborated. rsc.org

Table 3: Examples of Heterocyclization Reactions

| Starting Materials | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|

| L-cysteine, achiral dialdehyde | Condensation/Cyclization | Tricyclic thiazolidine derivative | One-pot, stereoselective | scielo.br |

| 1,2-Diaza-1,3-dienes, 1,2-aminothiols | 1,4-Addition/Internal Heterocyclization | 2,3-Dihydro-1,4-thiazines, 1,4-benzothiazines | Versatile for N/S heterocycles | researchgate.net |

| Bromonitrostyrenes, 1,3-dicarbonyl compounds | Domino Reaction (Michael addition/SN2) | Chiral tetrasubstituted 2,3-dihydrofurans | High regio-, chemo-, diastereo-, and enantioselectivities | rsc.org |

Photocatalytic Synthesis Pathways for S-Phenylcysteine Derivatives

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, and it has been applied to the functionalization of amino acid derivatives. researchgate.netrsc.orgrsc.orgmdpi.comresearchgate.net This approach often involves the generation of radical intermediates under mild conditions, enabling a wide range of chemical transformations.

One photocatalytic strategy for the synthesis of S-phenylcysteine derivatives involves the use of a photocatalyst, such as 4CzIPN, in the presence of a silyl (B83357) radical precursor. rsc.org For example, the reaction of a protected dehydroalanine (B155165) derivative with a silylthiol in the presence of a photocatalyst and visible light can generate the corresponding S-phenylcysteinate derivative in good yield. rsc.org

The mechanism of these reactions typically involves the photocatalyst absorbing light and entering an excited state. This excited photocatalyst can then engage in an energy or electron transfer process with a substrate to generate a reactive radical intermediate. This radical can then participate in the desired bond-forming reaction.

While direct photocatalytic synthesis of methyl S-phenylcysteinate is an area of ongoing research, the existing methods for photocatalytic C-S bond formation and amino acid functionalization demonstrate the potential of this approach. researchgate.netrsc.org

Table 4: Example of Photocatalytic Synthesis of an S-Phenylcysteine Derivative

| Substrate | Reagent | Photocatalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (Boc)2N-CH=CH-CO2Me | Ph-S-Si(CH3)3 | 4CzIPN (3 mol%) | MeCN:MeOH, N2, rt, 18 h, 24 W blue LEDs | (Boc)2N-CH(SPh)-CH2-CO2Me | 84% | rsc.org |

Enantioselective and Stereocontrolled Synthesis of this compound

The development of enantioselective and stereocontrolled methods for the synthesis of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Asymmetric Synthesis Techniques for Chiral S-Cysteine Derivatives

A variety of asymmetric synthesis techniques have been developed to produce chiral S-cysteine derivatives with high enantiomeric purity. nih.govgoogle.comfrontiersin.orgscielo.brmdpi.com These methods often employ chiral auxiliaries, chiral catalysts, or chiral starting materials from the "chiral pool."

One powerful approach utilizes chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859). cornell.edubohrium.com These complexes can be alkylated or subjected to Michael additions with high diastereoselectivity. cornell.edubohrium.com For example, the thiomethylation of Ni(II) complexes of alanine Schiff bases provides a viable route to α-(methyl)cysteine derivatives. cornell.edu Similarly, sequential Heck cross-coupling and hydrothiolation reactions within the ligand sphere of a chiral dehydroalanine Ni(II) complex have been used to asymmetrically synthesize β-aryl substituted cysteines. bohrium.com

Another strategy involves the use of cysteine-derived chiral auxiliaries, such as oxazolidinones. digitellinc.com These auxiliaries can direct a wide range of highly selective asymmetric transformations. The resulting products can then be converted into various carboxylic acid derivatives under mild conditions via an N-to-S acyl transfer. digitellinc.com

Phase-transfer catalysis has also been employed for the enantioselective synthesis of related compounds. For instance, the allylation of a malonate derivative under phase-transfer catalytic conditions using a chiral catalyst can proceed with high enantioselectivity. frontiersin.org

Table 5: Asymmetric Synthesis Approaches for Chiral Cysteine Derivatives

| Methodology | Chiral Source | Key Transformation | Product Type | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| Alkylation of Ni(II) complexes | Chiral Schiff base ligand | Thiomethylation | α-(Methyl)cysteine derivatives | Up to 9:1 dr | cornell.edunih.gov |

| Sequential reactions in Ni(II) complexes | Chiral Schiff base ligand | Heck cross-coupling and hydrothiolation | β-Aryl substituted cysteines | Not specified | bohrium.com |

| Chiral auxiliary | Cysteine-derived oxazolidinone | Various asymmetric transformations | Noncanonical β-hydroxy and D-amino acids | Highly selective | digitellinc.com |

| Phase-transfer catalysis | Chiral phase-transfer catalyst | Allylation | α-Substituted malonate | Up to 86% ee | frontiersin.org |

Chemo-Enzymatic Approaches and Kinetic Resolution in Amino Acid Synthesis

Chemo-enzymatic methods provide a powerful strategy for the synthesis of optically active amino acids by combining chemical synthesis with the high selectivity of enzymatic reactions. researchgate.netbeilstein-journals.orgmdpi.com This approach is particularly advantageous for producing enantiomerically pure compounds like S-phenyl-L-cysteine, a molecule with potential as an antiretroviral protease inhibitor. researchgate.net

A notable chemo-enzymatic synthesis of S-phenyl-L-cysteine involves the use of a recombinant tryptophan synthase from E. coli. researchgate.net In this process, thiophenol, prepared from bromobenzene, reacts with L-serine in the presence of the enzyme to yield optically active S-phenyl-L-cysteine. researchgate.net The reaction demonstrates the enzyme's ability to catalyze the formation of S-substituted L-cysteines with high efficiency. researchgate.net

Kinetic resolution is another key enzymatic technique used to separate enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or enzyme, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org While purely synthetic kinetic resolution methods exist, enzymatic resolutions are widely applied in organic synthesis. wikipedia.orgscielo.br For instance, lipases are commonly used for the kinetic resolution of alcohols through acylation, where one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol. mdpi.comscielo.br

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution by integrating an in situ racemization of the starting material. wikipedia.orgprinceton.edu This allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. princeton.edu A successful DKR requires the racemization rate to be at least as fast as the reaction rate of the faster-reacting enantiomer. princeton.edu Chemo-enzymatic DKR often employs a combination of a metal catalyst for racemization and an enzyme for the stereoselective reaction. nih.gov

Table 1: Chemo-Enzymatic Synthesis of S-Phenyl-L-cysteine (This table is interactive and can be sorted by clicking on the column headers.)

| Starting Materials | Enzyme | Product | Key Features | Reference |

|---|---|---|---|---|

| Thiophenol, L-Serine | Tryptophan synthase (E. coli) | S-Phenyl-L-cysteine | High yield of optically active product. researchgate.net | researchgate.net |

| Racemic ammonium (B1175870) tartrate | Penicillium glaucum mold | L-tartrate | Historical example of kinetic resolution. wikipedia.org | wikipedia.org |

| Racemic mandelic acid, (-)-menthol | N/A (chemical) | Ester of (+)-mandelic acid | Early example of synthetic kinetic resolution. wikipedia.org | wikipedia.org |

| Racemic amino acid amides | D-aminopeptidase / L-amino acid amidase & ACL racemase | D- or L-amino acids | Dynamic kinetic resolution with high conversion. nih.gov | nih.gov |

Strategies for Chiral Building Block Derivatization Utilizing Cysteine Analogues

The derivatization of cysteine and its analogues is a crucial strategy for creating chiral building blocks for various synthetic applications, including peptide and protein synthesis. researchgate.netmdpi.com The unique reactivity of the thiol group in cysteine allows for selective modifications to introduce desired functionalities. explorationpub.com

One common approach involves the use of chiral derivatizing agents to convert enantiomeric mixtures of amino acids into diastereomers, which can then be separated using standard chromatographic techniques like HPLC. researchgate.netacs.orgnih.gov Reagents such as Marfey's reagent (1-fluoro-2,4-dinitro-5-L-alanine amide) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are widely used for this purpose. researchgate.netacs.org These methods are highly sensitive and allow for the enantioselective quantification of amino acids in complex biological samples. mdpi.com

The development of novel reagents and methods for cysteine modification continues to expand the toolbox for creating complex chiral building blocks. For example, the diazotization of S-sulfonyl-cysteines has been shown to produce enantiomerically enriched β-thio-α-hydroxy and α-chloro carboxylic acids, which are valuable synthetic intermediates. nih.gov This transformation proceeds with high stereochemical fidelity, highlighting the unique reactivity of cysteine derivatives. nih.gov

Table 2: Chiral Derivatizing Agents for Amino Acids (This table is interactive and can be sorted by clicking on the column headers.)

| Derivatizing Agent | Abbreviation | Target Functional Group | Key Application | Reference |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitro-5-L-alanine amide | Marfey's Reagent | Primary amines | HPLC separation of amino acid enantiomers. researchgate.net | researchgate.net |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary and secondary amines | Enantioselective analysis of chiral amino acids. acs.orgnih.gov | acs.orgnih.gov |

| o-Phthalaldehyde/Isobutyryl-L-cysteine | OPA/IBLC | Primary amines | Chiral analysis of proteinogenic amino acids. nih.gov | nih.gov |

Synthesis of Dipeptide Analogues Containing S-Phenylcysteine Moieties

In a typical solution-phase or solid-phase peptide synthesis, the N-terminus of one amino acid (or its ester derivative, like this compound) is coupled with the C-terminus of another protected amino acid. masterorganicchemistry.com Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are commonly used to facilitate the formation of the amide (peptide) bond. masterorganicchemistry.com To prevent unwanted side reactions and polymerization, protecting groups are employed for the amino and carboxyl groups that are not involved in the coupling reaction. peptide.commasterorganicchemistry.com For example, the tert-butoxycarbonyl (Boc) group is often used to protect the amino group, while the carboxyl group can be protected as a methyl or benzyl (B1604629) ester. peptide.commasterorganicchemistry.com

Chemo-enzymatic peptide synthesis (CEPS) offers a milder and more selective alternative to purely chemical methods. nih.govnih.gov Enzymes like thermolysin or peptiligase can catalyze the formation of peptide bonds in aqueous environments, often with high stereoselectivity and without the need for extensive side-chain protection. nih.govnih.gov This approach is particularly useful for the convergent synthesis of larger peptides, where protected peptide fragments are coupled together. nih.govnih.gov

The synthesis of dipeptide analogues can also serve as a platform for creating more complex structures. For instance, dehydroalanine-containing peptides can be prepared from phenylselenocysteine (B1259780) residues through a mild oxidation process. nih.gov These dehydroalanine residues act as electrophilic handles for further modifications, such as the synthesis of glycopeptides or lipopeptides. nih.gov

Table 3: Common Protecting Groups in Peptide Synthesis (This table is interactive and can be sorted by clicking on the column headers.)

| Protecting Group | Abbreviation | Target Functional Group | Removal Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Strong acid (e.g., TFA). peptide.commasterorganicchemistry.com | peptide.commasterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., piperidine). peptide.commasterorganicchemistry.com | peptide.commasterorganicchemistry.com |

| Benzyl | Bzl | Carboxyl, Thiol, Hydroxyl | Hydrogenolysis, strong acid. peptide.combachem.com | peptide.combachem.com |

| Trityl | Trt | Thiol, Amine, Hydroxyl | Mild acid. bachem.com | bachem.com |

| Acetamidomethyl | Acm | Thiol | Mercuric acetate (B1210297) or iodine. bachem.com | bachem.com |

Stereochemical Investigations of Methyl S Phenylcysteinate

Chirality and Enantiomerism in Amino Acid Ester Systems

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. youtube.com Much like a person's left and right hands, which are mirror images but cannot be perfectly overlapped, chiral molecules exist as pairs of "handed" structures. youtube.com This property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different and unique groups or substituents. youtube.compearson.com Such a carbon is referred to as a chiral center, stereogenic center, or asymmetric carbon. youtube.comyoutube.com Molecules that possess a chiral center are termed chiral, while those that are superimposable on their mirror images are achiral. youtube.com

The two non-superimposable mirror-image forms of a chiral molecule are called enantiomers. youtube.com Enantiomers of a compound share the same molecular formula and the same connectivity of atoms but differ in their three-dimensional spatial arrangement. youtube.com They possess identical physical properties, such as melting point, boiling point, and solubility in achiral solvents. Their distinguishing characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise (+) direction, while the other will rotate it by an equal magnitude in a counterclockwise (-) direction. masterorganicchemistry.com

In the context of amino acid esters, the alpha-carbon (the carbon atom adjacent to the carboxyl group) is typically a chiral center. For Methyl S-phenylcysteinate, the alpha-carbon is bonded to four distinct groups:

An amino group (-NH₂)

A carboxyl group esterified with a methyl group (-COOCH₃)

A hydrogen atom (-H)

A thiophenylmethyl group (-CH₂-S-C₆H₅)

Since the alpha-carbon is attached to four different substituents, this compound is a chiral molecule and exists as a pair of enantiomers.

Table 1: Comparison of Enantiomer Properties

| Property | Relationship between Enantiomers |

| Molecular Formula | Identical |

| Connectivity | Identical |

| 3D Arrangement | Non-superimposable mirror images |

| Melting/Boiling Point | Identical |

| Solubility (achiral solvent) | Identical |

| Optical Activity | Equal and opposite rotation |

| Reactivity (achiral reagent) | Identical |

| Reactivity (chiral reagent) | Different |

Diastereomerism and Absolute Configurational Assignment (R/S)

While enantiomers describe the relationship between two non-superimposable mirror images, diastereomers are stereoisomers that are not mirror images of each other. youtube.com Diastereomerism arises when a molecule has two or more chiral centers. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. youtube.com For example, if a derivative of this compound, such as N-Acetyl-S-p-methylbenzyl-β-phenyl-DL-cysteine methyl ester, contains two chiral centers, it can exist as up to four stereoisomers. rsc.org The relationship between these isomers would include pairs of enantiomers and pairs of diastereomers. Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, and solubilities.

To unambiguously describe the three-dimensional arrangement of substituents at a chiral center, the Cahn-Ingold-Prelog (CIP) system is used to assign an absolute configuration, designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left). chemistrysteps.comlibretexts.org This assignment follows a set of sequence rules.

The Cahn-Ingold-Prelog Priority Rules:

Prioritize by Atomic Number: Each atom directly attached to the chiral center is assigned a priority based on its atomic number. The higher the atomic number, the higher the priority. chemistrysteps.comyale.edu

Break Ties with Subsequent Atoms: If two or more atoms directly attached to the chiral center are identical, the priority is determined by moving to the next atoms along the chains until the first point of difference is found. chemistrysteps.com The group with the atom of higher atomic number at this point receives the higher priority.

Treat Multiple Bonds as Multiple Single Bonds: An atom in a double bond is considered to be bonded to two of the same type of atom, and an atom in a triple bond is considered bonded to three. yale.eduyoutube.com

Once priorities (1-4) are assigned, the molecule is oriented so that the lowest-priority group (4) points away from the viewer. masterorganicchemistry.com The direction of the arc drawn from the highest-priority group (1) to the second (2) and then to the third (3) is observed. If the direction is clockwise, the configuration is R. chemistrysteps.comlibretexts.org If the direction is counterclockwise, the configuration is S. chemistrysteps.comlibretexts.org

Table 2: Cahn-Ingold-Prelog Priority Assignment for this compound

| Substituent on α-Carbon | Atom Directly Attached | Atomic Number | Priority |

| -NH₂ | Nitrogen (N) | 7 | 1 |

| -COOCH₃ | Carbon (C) | 6 | 2 |

| -CH₂-S-C₆H₅ | Carbon (C) | 6 | 3 |

| -H | Hydrogen (H) | 1 | 4 |

\Note: To break the tie between the two carbon atoms, the next atoms in the chain are considered. For -COOCH₃, the carbon is bonded to two oxygens (one double, one single). For -CH₂-S-C₆H₅, the carbon is bonded to a sulfur and two hydrogens. Since oxygen has a higher atomic number than sulfur, the -COOCH₃ group has higher priority.*

Impact of Stereochemistry on Molecular Conformation and Reactivity

The reactivity of a molecule is intrinsically linked to its conformation. The accessibility of reactive sites, the stability of transition states, and the steric hindrance presented by neighboring groups are all dependent on the molecule's three-dimensional structure. For stereoisomers, these factors can differ, leading to different reaction rates and sometimes different reaction products.

In the case of cysteine derivatives like this compound, the stereochemistry influences the molecule's behavior. Studies on the cysteine methyl ester radical cation have shown that its structure and reactivity are complex, with different potential sites for the radical depending on the molecular geometry. researchgate.netnih.gov While the thermodynamically most stable structure might have the radical on the α-carbon, kinetic stability can favor a structure with the radical on the sulfur atom. nih.gov This balance between thermodynamic and kinetic stability is influenced by the molecule's conformation, which is ultimately determined by its stereochemistry. The specific arrangement of the amino, ester, and thiophenylmethyl groups in either the R or S enantiomer will affect bond angles and non-covalent interactions, thereby influencing which reactive pathways are favored.

Spectroscopic Characterization and Advanced Analytical Methodologies for Methyl S Phenylcysteinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. The spectrum provides information through chemical shifts (δ), signal splitting (multiplicity), and integration (proton count).

For N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester, the ¹H NMR spectrum reveals distinct signals corresponding to each proton set. google.com The protons on the phenyl ring attached to the sulfur and those on the CBZ group's benzyl (B1604629) moiety typically appear in the downfield region (around 7.2-7.45 ppm) as a complex multiplet. google.com The protons of the core amino acid structure, specifically the alpha-proton (α-CH) and the two beta-protons (β-CH₂), show characteristic shifts and splitting patterns that confirm their connectivity. The methyl ester protons (CH₃) are expected to appear as a sharp singlet in the upfield region.

Table 1: Representative ¹H NMR Data for N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester (Data interpreted from related literature google.com)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (C₆H₅-S, C₆H₅-CH₂) | 7.20 - 7.45 | m (multiplet) | Signals for the 10 protons on the two phenyl rings. |

| NH Proton | 5.02 | br d (broad doublet) | Amide proton coupled to the α-proton. |

| Benzyl CH₂ (CBZ group) | 5.08 | s (singlet) | Two protons of the benzyloxy group. |

| α-CH | 4.63 | br s (broad singlet) | Methine proton adjacent to the nitrogen and sulfur-linked methylene. |

| β-CH₂ | 3.43 | ddd (doublet of doublet of doublets) | Two diastereotopic protons adjacent to the sulfur and α-carbon. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule, with each unique carbon atom producing a distinct signal. The chemical shift of each signal provides information about the carbon's functional group and electronic environment.

Analysis of N-protected S-phenyl-L-cysteine derivatives shows characteristic signals for the carbonyl carbons of the ester and carbamate groups in the far downfield region (155-170 ppm). google.com The aromatic carbons of the two phenyl rings appear in the 128-136 ppm range. google.com The carbons of the cysteine core, including the alpha-carbon (α-C), beta-carbon (β-C), and the methyl ester carbon, resonate at higher field strengths.

Table 2: Representative ¹³C NMR Data for a Mesylate Precursor to N-CBZ-S-phenyl-L-cysteine methyl ester (Data from a closely related precursor, N-benzyloxycarbonyl-O-methanesulfonyl-L-serine methyl ester google.com)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 168.85 |

| Carbamate Carbonyl (C=O) | 155.80 |

| Aromatic Carbons (ipso-C) | 136.00 |

| Aromatic Carbons (CH) | 128.08 - 128.52 |

| Benzyl CH₂ (CBZ group) | 67.26 |

| α-CH | 53.51 |

| Methyl Ester (OCH₃) | 53.03 |

| β-CH₂ | 37.20 (Expected for S-phenyl derivative) |

Advanced NMR Techniques for Conformational and Stereochemical Analysis

Beyond basic 1D spectra, advanced 2D NMR techniques are crucial for unambiguously assigning signals and determining the three-dimensional structure and stereochemistry of molecules. researchgate.netipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For Methyl S-phenylcysteinate, a COSY spectrum would show a correlation between the α-CH proton and the β-CH₂ protons, confirming the cysteine backbone structure.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for definitively assigning which proton signal corresponds to which carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is useful for identifying connectivity across quaternary carbons or heteroatoms, such as confirming the connection from the methyl ester protons to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is particularly powerful for determining the preferred conformation and stereochemical relationships within the molecule. For example, NOE correlations could reveal the spatial proximity between protons on the phenyl ring and the cysteine backbone, providing insight into the molecule's folded state in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with the molecular formula C₁₀H₁₃NO₂S, the expected exact mass can be calculated. HRMS analysis would aim to find a molecular ion peak ([M+H]⁺) that matches this calculated value, thereby confirming the compound's identity and elemental composition.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₀H₁₃NO₂S | [M+H]⁺ | 212.0740 |

| C₁₀H₁₃NO₂S | [M+Na]⁺ | 234.0559 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jppres.com It is highly effective for separating volatile and semi-volatile compounds in a mixture and identifying each component. nist.gov

For the analysis of this compound, GC-MS can serve as a robust method for assessing sample purity. The sample is first vaporized and passed through a long capillary column, where compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This process allows for the identification of the main compound by its retention time and mass spectrum, while also detecting and identifying any potential impurities, residual starting materials, or side products from its synthesis. nih.govnih.gov For amino acid derivatives, derivatization is sometimes required to increase volatility for GC analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This hybrid technique is exceptionally useful for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. In the context of this compound, LC-MS is instrumental for its detection and quantification in biological matrices or complex reaction mixtures.

The general workflow of an LC-MS analysis involves introducing a sample into the LC system, where it is passed through a column packed with a stationary phase. The differential partitioning of the sample components between the mobile and stationary phases results in their separation. As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight and structural information.

For the analysis of thiol-containing molecules like cysteine derivatives, a common strategy involves chemical derivatization to improve chromatographic retention and ionization efficiency. One such method uses monobromobimane, a thiol-specific alkylating reagent, to form stable S-bimanyl derivatives that can be readily detected by LC-MS/MS. nih.gov This approach is particularly useful for accurately quantifying thiol compounds that might otherwise be prone to oxidation or disulfide exchange during sample preparation. nih.gov

A typical LC-MS method for analyzing cysteine derivatives might employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with an acid modifier like formic acid. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity, particularly in complex matrices. nih.gov

Table 1: Illustrative LC-MS Parameters for the Analysis of a Cysteine Derivative

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 2.1 mm × 150 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.25 mL/min |

| Gradient | Linear gradient from 5% to 95% B |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 250 °C |

| Nebulizer Gas | 20 psi |

| Capillary Voltage | 3000 V |

Vibrational Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable techniques for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. msu.edu The absorption of IR radiation excites the molecule to a higher vibrational state, and the resulting spectrum provides a unique "fingerprint" of the molecule. msu.edu

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups:

N-H Stretch: The amine group (NH₂) would exhibit stretching vibrations in the range of 3300–3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching modes. libretexts.org

C-H Stretch: The spectrum would show absorptions for both aromatic and aliphatic C-H stretching. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.orglumenlearning.com

C=O Stretch: The ester carbonyl group (C=O) gives rise to a strong, sharp absorption band in the region of 1735–1750 cm⁻¹.

C=C Stretch: The aromatic phenyl ring will have characteristic C=C stretching vibrations in the 1400–1600 cm⁻¹ region. lumenlearning.com

C-N Stretch: The C-N bond of the amine group typically absorbs in the 1000–1250 cm⁻¹ range.

C-O Stretch: The ester C-O single bond will show stretching vibrations in the 1000–1300 cm⁻¹ region.

S-H Stretch: A key functional group in the parent amino acid cysteine is the thiol group (S-H), which has a characteristic weak absorption around 2550 cm⁻¹. However, in this compound, this bond is replaced by a C-S bond.

C-S Stretch: The carbon-sulfur bond stretch is typically weak and appears in the 600–800 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Amine (C-N) | Stretch | 1000 - 1250 |

| Ester (C-O) | Stretch | 1000 - 1300 |

| Thioether (C-S) | Stretch | 600 - 800 |

Raman Spectroscopy for Molecular Structure and Bonding Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically, resulting in a change in energy. This energy difference corresponds to the vibrational energy levels of the molecule and is plotted as the Raman shift.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the skeletal structure of molecules. For this compound, Raman spectroscopy can provide valuable insights into its molecular structure and bonding.

Key Raman bands for related molecules like cysteine include:

S-H Stretch: The thiol S-H stretching vibration in cysteine gives a characteristic Raman band around 2570 cm⁻¹. The absence of this band in the spectrum of this compound would confirm the substitution at the sulfur atom.

S-S Stretch: In molecules containing disulfide bonds, a characteristic Raman band appears around 500 cm⁻¹. researchgate.net

C-S Stretch: The C-S stretching vibrations in cysteine and its derivatives typically appear in the 630-730 cm⁻¹ region. polito.it The specific position of this band can be influenced by the conformation of the molecule.

Phenyl Ring Modes: The phenyl group will exhibit several characteristic Raman bands, including the ring breathing mode around 1000 cm⁻¹ and other C-C stretching and C-H bending modes.

Raman spectroscopy can also be used to study the effects of the molecular environment, such as pH, on the structure of cysteine-containing molecules. researchgate.net

Rotational Spectroscopy for Gas-Phase Structural and Conformational Studies

This technique is particularly powerful for studying the conformational landscape of flexible molecules, as different conformers will have distinct moments of inertia and therefore unique rotational spectra. nih.gov For amino acids and their derivatives, which can exist in multiple conformations due to the flexibility of their backbone and side chains, rotational spectroscopy provides a means to identify and characterize these different structures in a solvent-free environment. acs.org

The study of N-acetyl-L-cysteine using Fourier-transform microwave spectroscopy has revealed the presence of two distinct conformers in the gas phase. nih.gov This demonstrates the capability of rotational spectroscopy to distinguish between subtle differences in molecular geometry. A similar approach could be applied to this compound to investigate its preferred gas-phase conformations. The solid sample can be vaporized using laser ablation and then introduced into the spectrometer.

The experimental rotational constants can be compared with those calculated from theoretical models (ab initio or density functional theory) to confirm the assigned structures. acs.org This combination of experimental and computational approaches provides a robust method for determining the precise gas-phase structures of molecules like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. wisc.edu The absorption of this radiation corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.

UV-Vis spectroscopy is particularly useful for studying molecules containing chromophores, which are functional groups that absorb light in the UV-Vis region. tanta.edu.eg In this compound, the primary chromophore is the phenyl group. The π electrons in the aromatic ring can undergo π → π* transitions, which typically result in strong absorption bands in the UV region.

The presence of the sulfur atom and the ester group can also influence the electronic transitions. The non-bonding electrons on the sulfur and oxygen atoms can participate in n → π* transitions, which are generally weaker and occur at longer wavelengths than π → π* transitions. shu.ac.ukmdpi.com

The UV-Vis spectrum of this compound is expected to show a strong absorption band below 300 nm, characteristic of the phenyl group. The exact position and intensity of this band can be influenced by the solvent polarity. shu.ac.uk

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases. nih.gov

Several chromatographic techniques are suitable for the separation and purity assessment of this compound:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. rsc.org For this compound, reversed-phase HPLC would be a suitable method, where a nonpolar stationary phase is used with a polar mobile phase. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. HPLC can also be used for the preparative purification of the compound. The stereoisomeric purity of related β-methyl-substituted amino acids has been successfully determined using HPLC with chiral stationary phases. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. nih.gov A thin layer of adsorbent material, such as silica gel, is coated onto a flat carrier, such as a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample with it, separating the components based on their affinity for the stationary and mobile phases. TLC is often used to monitor the progress of a reaction or to quickly assess the purity of a sample.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is an effective separation technique. To make this compound amenable to GC analysis, it would likely require derivatization to increase its volatility.

These chromatographic techniques are essential tools for ensuring the purity of this compound, which is crucial for its use in further research and applications.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely utilized analytical technique for the separation and identification of compounds. researchgate.netgavinpublishers.com Its application in the context of amino acids and their derivatives, such as this compound, relies on the differential partitioning of the analyte between a stationary phase, typically silica gel, and a mobile phase. researchgate.netgavinpublishers.com The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. gavinpublishers.com

For the analysis of S-substituted cysteine derivatives, various solvent systems can be employed to achieve effective separation. A common mobile phase for the separation of amino acids is a mixture of n-butanol, acetic acid, and water. gavinpublishers.com The ratio of these components can be adjusted to optimize the separation of specific compounds. Visualization of the separated spots on the TLC plate is typically achieved by spraying with a ninhydrin solution, which reacts with the primary amine group of the amino acid derivative to produce a colored spot, usually purple or yellow. gavinpublishers.com

While specific Rf values for this compound are not extensively documented in publicly available literature, a representative TLC system for its analysis would involve a silica gel 60 F254 plate as the stationary phase. A suitable mobile phase could be a mixture of n-butanol, glacial acetic acid, and water in a 4:1:1 (v/v/v) ratio. After development and drying of the plate, spraying with a 0.2% ninhydrin solution in ethanol followed by heating would reveal the position of the compound.

Table 1: Illustrative TLC Parameters for Amino Acid Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | n-Butanol : Glacial Acetic Acid : Water (4:1:1, v/v/v) |

| Detection | 0.2% Ninhydrin in Ethanol, followed by heating |

| Expected Observation | A colored spot corresponding to the amino acid derivative. |

High Performance Liquid Chromatography (HPLC) for Optical Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and precise analytical technique for the separation, identification, and quantification of compounds. reddit.com In the context of this compound, a chiral molecule, HPLC is particularly crucial for the determination of its optical purity by separating its enantiomers (D and L forms). reachdevices.com The enantioselective separation of amino acid derivatives is often achieved through the use of chiral stationary phases (CSPs) or by pre-column derivatization with a chiral reagent, followed by separation on a standard reversed-phase column. reachdevices.com

One advanced and highly effective method for the enantiomeric analysis of cysteine derivatives involves pre-column derivatization followed by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). A notable example is the use of the AccQ-Tag™ reagent for derivatization, which reacts with the primary amine of the cysteine derivative. This derivatization enhances both the chromatographic behavior and the sensitivity of detection by mass spectrometry.

A specific application for determining the enantiomers of cysteine involves the use of a Chiralpak® ZWIX(+) stationary phase. This zwitterionic chiral stationary phase is effective for the separation of derivatized amino acid enantiomers under polar ionic elution conditions. A study detailing a similar analysis for cysteine enantiomers employed a mobile phase consisting of a mixture of methanol, acetonitrile, and water, with formic acid and ammonium (B1175870) formate as additives to control the pH and ionic strength. This methodology allows for baseline resolution of the D and L enantiomers.

Table 2: HPLC Conditions for the Enantiomeric Separation of Derivatized Cysteine

| Parameter | Description |

|---|---|

| Stationary Phase | Chiralpak® ZWIX(+) |

| Mobile Phase | Methanol/Acetonitrile/Water (49/49/2 v/v/v) with 50 mM Formic Acid and 50 mM Ammonium Formate |

| Derivatization Reagent | AccQ-Tag™ |

| Detection | Mass Spectrometry (MS) |

| Elution Order | D-enantiomer followed by the L-enantiomer |

| Resolution (Rs) | > 2.5 |

This method, validated according to regulatory guidelines, provides excellent linearity, precision, and accuracy, making it suitable for the reliable determination of the optical purity of cysteine derivatives like this compound in various samples.

Theoretical and Computational Chemistry Studies of Methyl S Phenylcysteinate

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometries, energies, and a host of other electronic properties that dictate the reactivity and stability of Methyl S-phenylcysteinate.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure. By optimizing the molecular geometry, researchers can obtain precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. These calculations often involve various functionals and basis sets to ensure the reliability of the results.

The application of DFT extends to the calculation of the molecule's total electronic energy, providing a quantitative measure of its stability. Furthermore, DFT can be used to compute various electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are crucial for predicting the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack, and understanding its intermolecular interactions.

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| Total Electronic Energy | The total energy of the electrons and nuclei in the molecule. | Used to compare the stability of different conformations or isomers. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Understanding the conformational landscape—the collection of all possible spatial arrangements of the atoms and their relative energies—is vital for comprehending the molecule's flexibility and how it might interact with other molecules. Computational methods, including DFT and other quantum mechanical approaches, are employed to systematically explore these conformational possibilities.

By performing a conformational search, researchers can identify the various low-energy conformers (isomers) of this compound. For each conformer, the geometry is optimized, and its relative energy is calculated. This information allows for the determination of the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as the relative populations of other conformers at a given temperature. The energy barriers between different conformations can also be calculated, providing insights into the dynamics of conformational changes. This detailed understanding of isomer stability and conformational preferences is critical, as different conformers may exhibit distinct biological activities or reactivity.

Molecular Modeling and Simulation

While quantum chemical calculations provide a detailed picture of the electronic structure of a single molecule, molecular modeling and simulation techniques are employed to study the behavior of molecules in more complex environments and over longer timescales. These methods are particularly valuable for investigating how this compound might interact with biological macromolecules, such as proteins.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions.

The process involves placing the flexible ligand into the binding site of a rigid or semi-flexible receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. Molecular docking studies can reveal the specific binding mode of this compound within a protein's active site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding. These insights are crucial for understanding the potential biological targets of this compound and for designing derivatives with improved binding affinity and specificity.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. In the context of this compound, MD simulations are used to study its dynamic behavior in solution and to assess the stability of its complex with a biological target, as predicted by molecular docking.

Starting from the docked pose, an MD simulation is run to observe how the ligand-protein complex behaves in a simulated physiological environment, typically including water molecules and ions. The simulation tracks the trajectory of each atom over time, providing a detailed picture of the conformational changes and interactions within the system. Analysis of the MD trajectory can reveal the stability of the binding pose, the flexibility of different regions of the protein and the ligand, and the persistence of key intermolecular interactions. This information provides a more realistic and comprehensive understanding of the binding event than static docking alone.

| Analysis | Description | Insight Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability and convergence of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Determines the persistence and importance of specific hydrogen bonding interactions. |

| Binding Free Energy Calculation | Estimates the free energy of binding using methods like MM/PBSA or MM/GBSA. | Provides a more accurate prediction of binding affinity than docking scores. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates that are often difficult to observe experimentally. For this compound, computational methods can be used to explore its reactivity and to elucidate the pathways of its chemical transformations.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational studies can also provide insights into the electronic changes that occur during the reaction, helping to understand how bonds are broken and formed. This detailed mechanistic understanding is invaluable for predicting the products of reactions involving this compound and for designing new synthetic routes.

Chemometric Applications in Compound Design and Analysis

Chemometrics leverages statistical and mathematical methods to extract meaningful information from chemical data. In the context of drug discovery and development, chemometric techniques are instrumental in designing novel compounds and analyzing complex datasets to discern structure-activity relationships. A particularly powerful chemometric tool is the Quantitative Structure-Activity Relationship (QSAR) analysis, which seeks to build a mathematical model correlating the chemical structure of a compound with its biological activity. While specific chemometric studies on this compound are not extensively documented in publicly available literature, the principles and applications can be thoroughly illustrated through studies on structurally related cysteine derivatives.

The primary goal of QSAR modeling is to predict the activity of new or untested compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. mdpi.com These models are built upon a set of known molecules (a training set) for which the biological activity has been experimentally determined. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound in the training set. These descriptors can be categorized into several types, including constitutional (e.g., molecular weight), topological (e.g., branching indices), quantum chemical (e.g., HOMO/LUMO energies), and 3D-descriptors (e.g., molecular shape).

Once the descriptors are calculated, a mathematical model is generated to establish a relationship between these descriptors and the observed biological activity. Various statistical methods can be employed for this purpose, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). The predictive power of the resulting QSAR model is then rigorously evaluated using both internal and external validation techniques.

A significant application of chemometrics in the design of cysteine-containing compounds is the development of QSAR models for predicting their antioxidant activity. For instance, a study on cysteine-containing dipeptides and tripeptides developed robust QSAR models to predict their antioxidant capacities. researchgate.netnih.gov The statistical parameters for these models highlight their predictive capabilities.

| Model | R² (Training Set) | R² (Test Set) |

|---|---|---|

| Dipeptide Model | 0.947 | 0.804 |

| Model | R² (Training Set) | R² (Test Set) |

|---|---|---|

| Tripeptide Model | 0.923 | 0.847 |

These high R² values indicate a strong correlation between the molecular descriptors and the antioxidant activity, suggesting that these models can be reliably used to predict the activity of new cysteine-containing peptides. nih.gov Such models are invaluable in the rational design of novel antioxidant agents.

Similarly, chemometric approaches have been successfully applied to develop QSAR models for other biological activities of cysteine derivatives. For example, a study focused on cysteine-containing dipeptides with tyrosinase inhibitory activity constructed highly accurate QSAR models. nih.gov The models were developed separately for dipeptides with cysteine at the C-terminal and N-terminal positions, demonstrating the sensitivity of these models to subtle structural variations.

| Model (Cysteine Position) | R² |

|---|---|

| C-terminal | 0.978 |

| N-terminal | 0.984 |

The exceptionally high R² values for these models underscore their robustness and potential utility in the virtual screening and design of novel tyrosinase inhibitors. nih.gov By using such validated QSAR models, researchers can computationally screen large libraries of virtual compounds, including analogs of this compound, to identify promising candidates for synthesis and further experimental evaluation. This in silico approach significantly accelerates the discovery of new therapeutic agents. frontiersin.org

Chemical Reaction Kinetics and Mechanisms Involving Methyl S Phenylcysteinate

Investigation of Reaction Rates and Orders for Synthetic Transformations

The synthesis of S-aryl cysteine derivatives, including Methyl S-phenylcysteinate, often involves the formation of a carbon-sulfur bond between a cysteine derivative and an aryl group. The rates of these S-arylation reactions are influenced by factors such as the nature of the reactants, the solvent, and the presence of catalysts.

Research into cysteine bioconjugation provides insights into the kinetics of S-arylation. For instance, the reaction of cysteine with heteroaromatic sulfones has been shown to have a second-order rate constant of 1651 M⁻¹s⁻¹ nih.gov. Similarly, the reaction with 2-formyl phenylboronic acid exhibits exceptionally fast kinetics, with a second-order rate constant of 5500 M⁻¹s⁻¹ nih.gov. These rapid reaction rates are advantageous for efficient chemical synthesis. In another example, the uncatalyzed electrophilic cysteine arylation using sulfone-activated pyridinium (B92312) salts proceeds with remarkably high rate constants, ranging from 9,800 to 320,000 M⁻¹·s⁻¹ in aqueous buffer at pH 7.0 and 25 °C nih.gov.

A nickel(II)-promoted S-arylation of a cysteine-containing peptide with 2-nitro-substituted arylboronic acids demonstrated an apparent second-order rate constant (k_app) of approximately 1.6 M⁻¹s⁻¹ under pseudo-first-order conditions rsc.org. The reaction kinetics were noted to be remarkably fast, with a half-life of less than 4 minutes rsc.org.

The kinetics of the reaction between cysteine and hydrogen peroxide have also been studied, revealing a two-step nucleophilic reaction mechanism. The rate-determining step is the nucleophilic attack of the thiolate anion on the unionized hydrogen peroxide nih.gov. This reaction is second-order, and the rate constants for both steps have been determined through model fitting nih.gov.

Table 1: Representative Second-Order Rate Constants for Cysteine S-Arylation Reactions

| Arylating Agent | Cysteine Substrate | Rate Constant (k₂) | Conditions | Reference |

| Heteroaromatic Sulfone | Cysteine | 1651 M⁻¹s⁻¹ | Physiological conditions | nih.gov |

| 2-Formyl Phenylboronic Acid | Cysteine | 5500 M⁻¹s⁻¹ | Physiological conditions | nih.gov |

| Sulfone-activated Pyridinium Salts | Cysteine | 9,800 - 320,000 M⁻¹·s⁻¹ | pH 7.0 aqueous buffer, 25 °C | nih.gov |

| 2-nitro-substituted arylboronic acids (Ni(II) promoted) | Cysteine-containing peptide | ~1.6 M⁻¹s⁻¹ (k_app) | pH 7.5, 37 °C | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Analysis of Reaction Pathways and Transition States

The mechanism of S-arylation of cysteine derivatives generally proceeds through a nucleophilic aromatic substitution (SₙAr) pathway or a metal-mediated pathway. In an SₙAr reaction, the sulfur atom of the cysteine derivative acts as a nucleophile, attacking an electron-deficient aromatic ring that possesses a suitable leaving group. The reaction pathway involves the formation of a Meisenheimer complex as a high-energy intermediate, which then collapses to form the S-aryl product. The transition state for this reaction would involve the partial formation of the C-S bond and partial breaking of the bond to the leaving group ucsb.edu.

The chemoenzymatic synthesis of S-phenyl-L-cysteine from thiophenol and L-serine using tryptophan synthase suggests a different reaction pathway dictated by the enzyme's active site researchgate.netnih.govresearchgate.net. In this case, the enzyme facilitates the reaction, likely through a mechanism involving the formation of an enzyme-substrate complex and stabilization of the transition state wikipedia.orgmdpi.com.

Enzyme Kinetics and Substrate Binding Dynamics (if applicable as an enzymatic substrate)

The synthesis of S-phenyl-L-cysteine using tryptophan synthase indicates that this class of compounds can interact with enzyme active sites researchgate.netnih.govresearchgate.net. While this specific example involves the synthesis of the parent amino acid, it opens the possibility that this compound could act as a substrate or inhibitor for certain enzymes.

If this compound were to be a substrate for an enzyme, its interaction would be governed by Michaelis-Menten kinetics mdpi.com. The key parameters in this model are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the affinity of the enzyme for the substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

A study on the hydrolysis of derivatives of S-(beta-aminoethyl)-l-cysteine (thialysine) by bovine trypsin provides a relevant analogy. The kinetic data suggested that the deacylation of an acyl-enzyme intermediate is the rate-determining step nih.gov. This highlights how derivatives of cysteine analogues can be processed by enzymes and that their kinetic behavior can be quantitatively assessed.

The binding of a substrate like this compound to an enzyme's active site involves the formation of an enzyme-substrate (ES) complex. The dynamics of this binding, including the conformational changes that may occur in both the substrate and the enzyme, are crucial for catalysis wikipedia.org. The specificity of an enzyme for a particular substrate is determined by the precise molecular interactions within the active site.

Advanced Applications of Methyl S Phenylcysteinate in Organic Synthesis

Role as a Chiral Building block in Complex Molecule Synthesis

In asymmetric synthesis, a chiral building block is a pre-existing enantiomerically pure compound that is incorporated into a larger molecule to introduce a new stereocenter with a specific, predictable configuration. The inherent chirality of the building block guides the stereochemical outcome of subsequent reactions.

Methyl S-phenylcysteinate is well-suited for this role due to the stable stereocenter at its α-carbon. The synthesis of S-phenyl-L-cysteine derivatives from starting materials like N-benzyloxycarbonyl-o-tosyl-L-serine methyl ester and thiophenol has been achieved with high optical purity, demonstrating the robustness of its chiral integrity during synthesis. For instance, one reported synthesis yielded the S-phenyl-L-cysteine derivative with an optical purity of 91.5% enantiomeric excess (ee).

While direct use as a chiral auxiliary to control subsequent reactions on other parts of a molecule is a subject of ongoing research, its primary role is as a reliable source of chirality. By incorporating this compound into a synthetic route, chemists can ensure that the specific stereochemistry of the cysteine moiety is retained in the final complex product. This is particularly important in medicinal chemistry, where the biological activity of a molecule is often dependent on its precise three-dimensional structure. The S-phenyl group also provides steric bulk and electronic properties that can influence the conformation of the final molecule.

Integration into Dipeptide and Polypeptide Synthesis

The incorporation of non-standard amino acids like this compound into peptides is a key strategy for creating novel biomolecules with tailored properties. The S-phenyl group offers a stable, bulky side chain that can influence peptide folding, stability, and receptor-binding interactions. The integration of S-aryl-cysteines into peptide sequences is typically accomplished using standard solid-phase peptide synthesis (SPPS) protocols.

The general procedure involves the following key steps:

N-α-Protection: The amine group of this compound is first protected, commonly with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with a reagent like Fmoc-Cl in an aqueous dioxane solution with a mild base such as sodium carbonate. The resulting Fmoc-S-phenylcysteine is now ready for use in SPPS.

Carboxyl Group Activation and Coupling: The protected amino acid is then coupled to the free amine of the growing peptide chain, which is anchored to a solid support (resin). This crucial peptide bond formation is facilitated by activating the carboxylic acid of the incoming Fmoc-S-phenylcysteine. A variety of coupling reagents can be used for this purpose, each with its own advantages in terms of efficiency and suppression of side reactions like racemization.

Iteration: After coupling, the Fmoc protecting group is removed with a mild base (e.g., piperidine), liberating the N-terminal amine for the next coupling cycle. This process is repeated until the desired polypeptide sequence is assembled.

The choice of coupling reagent is critical for achieving high yields and preserving the stereochemical integrity of the amino acids.

| Coupling Reagent | Abbreviation | Key Features |

|---|---|---|

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Widely used for solid-phase peptide synthesis due to high efficiency and low racemization. |

| N,N'-Dicyclohexylcarbodiimide | DCC | A classic carbodiimide-based coupling reagent. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but its use has been reduced due to the formation of a carcinogenic byproduct. |

This methodology has been successfully applied to synthesize various peptides containing S-aryl-cysteines, including sequences found in keratin. The ability to site-specifically incorporate this compound allows for the precise engineering of peptides for therapeutic or materials science applications.

Precursor for Artificial Metalloenzyme Construction

Artificial metalloenzymes are hybrid catalysts created by incorporating a synthetic metal complex into a biological scaffold, such as a protein. This strategy combines the catalytic versatility of transition metals with the high selectivity and efficiency of enzymes. The design of these novel biocatalysts often relies on the strategic placement of amino acid residues that can act as ligands to bind the metal cofactor.

S-phenylcysteine, the parent amino acid of this compound, is a promising candidate for this purpose. Its side chain contains a sulfur atom, which is a soft Lewis base, making it an excellent ligand for coordinating with a variety of soft and borderline Lewis acidic metal ions, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and ruthenium (Ru³⁺).

The construction of an artificial metalloenzyme using S-phenylcysteine could be envisioned through site-directed mutagenesis, where a gene encoding a robust scaffold protein is modified to replace a native amino acid with a cysteine residue. This cysteine can then be chemically modified post-translationally with a phenyl group or, more directly, S-phenylcysteine could be incorporated during protein synthesis using genetic code expansion techniques.

Once incorporated into the protein scaffold, the S-phenylcysteine residue can serve as an anchor point for a catalytically active metal ion. The surrounding protein environment provides a defined second coordination sphere, which can influence the activity and selectivity of the metal center, mimicking the function of natural metalloenzymes. The interaction of S-phenylcysteine with metal ions has been a subject of study; for example, its reaction with photochemically generated ruthenium(III)-polypyridyl complexes proceeds via an electron transfer mechanism, highlighting the electronic interplay between the amino acid side chain and a coordinated metal. This inherent reactivity makes it a valuable building block for designing new redox-active artificial enzymes.

Due to a lack of specific scientific literature on this compound corresponding to the detailed outline provided, a comprehensive and scientifically accurate article that strictly adheres to the requested sections and subsections cannot be generated at this time. Searches for the in vitro biological activities, including specific enzyme interactions with Cathepsin C, structure-activity relationship studies, and antimicrobial properties of this compound, did not yield sufficient data to fulfill the requirements of the prompt.

To provide a thorough and accurate article, detailed research findings from peer-reviewed studies are necessary. In the absence of such specific information for this compound, generating content for the requested outline would lead to speculation or inclusion of irrelevant information, which would violate the core instructions of the request. Further research would be required to locate specific studies addressing the outlined topics for this particular compound.

In Vitro Biological Activity and Mechanistic Insights of Methyl S Phenylcysteinate

Exploration of Other Potential In Vitro Biological Activities

Antiproliferative Activity in Cellular Models

While direct studies on the antiproliferative activity of Methyl S-phenylcysteinate are not extensively available in the current body of scientific literature, research into structurally related S-substituted cysteine derivatives provides valuable insights into the potential cytotoxic effects of this class of compounds against cancer cells. The modification of the sulfur atom in the cysteine scaffold has been a strategy explored for the development of novel anticancer agents.

For instance, S-allyl-L-cysteine, a compound derived from garlic, has demonstrated antiproliferative potential in various cancer cell lines. Studies have shown that it can induce cytotoxic effects in human lung cancer cells and reduce the viability of breast cancer cell lines such as MCF-7 in a dose- and time-dependent manner. Similarly, research on S-trityl-L-cysteine and its derivatives has identified these compounds as potent inhibitors of cancer cell growth, with some analogues showing broad-spectrum activity against various cancer cell lines. These findings suggest that the S-phenyl group in this compound could confer cytotoxic properties, though experimental validation is necessary.

The antiproliferative effects of such cysteine derivatives are often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation. The table below summarizes the antiproliferative activities of some S-substituted cysteine derivatives in different cancer cell lines, illustrating the potential for this class of compounds.

Table 1: Antiproliferative Activity of Selected S-Substituted Cysteine Derivatives

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| S-allyl-L-cysteine | Human Lung Cancer Cells | Concentration-dependent cytotoxicity | mdpi.com |